molecular formula C28H40O9 B595044 Scutebata E CAS No. 1207181-61-0

Scutebata E

Cat. No.: B595044
CAS No.: 1207181-61-0
M. Wt: 520.619
InChI Key: HGPSPRNFABBWFI-URBRYQCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Scutebata E is typically extracted from Scutellaria barbata using solvent extraction or column chromatography. The process involves breaking and crushing the plant material, followed by extraction with an organic solvent such as ethanol or ether

Chemical Reactions Analysis

Scutebata E undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Scutebata E is unique among neo-clerodane diterpenoids due to its specific structure and weak cytotoxic activity. Similar compounds include:

These compounds share structural similarities but differ in their cytotoxic potency and specific biological activities.

Properties

IUPAC Name

[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O9/c1-15(2)24(32)36-19-10-9-16(3)26(7)21(19)25(6)11-12-28(13-20(31)33-14-28)37-27(25,8)23(35-18(5)30)22(26)34-17(4)29/h9,15,19,21-23H,10-14H2,1-8H3/t19-,21-,22+,23+,25-,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPSPRNFABBWFI-URBRYQCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the cytotoxic effects of Scutebata E, and against which cell lines were they observed?

A1: The study found that this compound exhibited weak cytotoxicity against K562 cell lines (a human immortalized myelogenous leukemia line) with an IC50 value ranging from 35.11 to 42.73 μM. [] It's important to note that this study only evaluated cytotoxicity in vitro, and further research is needed to understand its potential effects in vivo.

Q2: Is there information available on the structure of this compound?

A2: While the study doesn't provide the specific spectroscopic data for this compound, it mentions that its structure was elucidated by comparison with previously reported data. [] To obtain the molecular formula, weight, and detailed spectroscopic data, it's recommended to refer to the original research publications cited in the paper.

Q3: Are there any known resistance mechanisms associated with this compound's cytotoxic activity?

A3: The research paper focuses primarily on the isolation and initial in vitro cytotoxicity screening of this compound. [] It doesn't delve into resistance mechanisms or compare its activity to other compounds. Further research is needed to investigate potential resistance mechanisms, cross-resistance patterns, and the relationship of this compound to other compounds or drug classes.

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